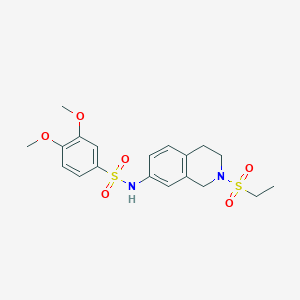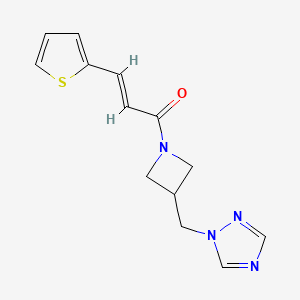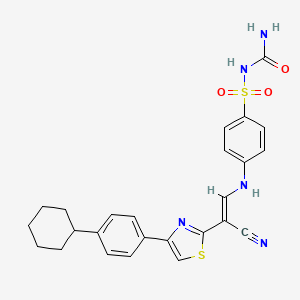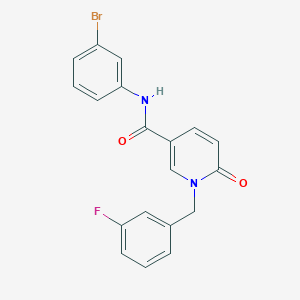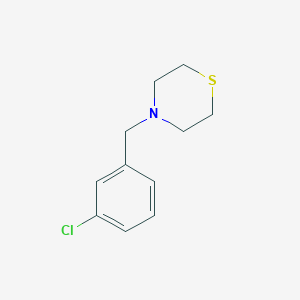![molecular formula C18H19N3O3S B2585181 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione CAS No. 902579-11-7](/img/no-structure.png)
6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione, also known as DMBAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The synthesis of quinazoline derivatives, including those similar to 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione, involves complex processes that yield compounds with potential biological activity. For example, the synthesis of 5,6-dimethoxyquinazolin-2(1H)-one derivatives highlights the intricate methods used to prepare quinazoline compounds, which are key intermediates for various pharmacologically active substances (Press et al., 1986). Furthermore, a practical and large-scale synthesis approach for rac-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester has been developed, showcasing efficient methods for producing quinazoline derivatives on a commercial scale (Bänziger et al., 2000).
Catalytic Synthesis Using Carbon Dioxide
The synthesis of quinazoline-2,4(1H,3H)-diones, closely related to the chemical structure of interest, can be efficiently achieved using carbon dioxide and a catalytic amount of DBU or DBN, demonstrating an environmentally friendly and sustainable chemical synthesis route. This method has successfully synthesized key intermediates like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione with excellent yields, indicating a promising approach for the preparation of quinazoline derivatives (Mizuno et al., 2007).
Antimicrobial and Antitubercular Activities
Quinazoline derivatives exhibit significant biological activities, including antimicrobial and antitubercular properties. The synthesis and study of thiazolo and thiazino benzoquinazolines, for instance, have revealed that some compounds show promising antimicrobial activities. This highlights the potential of quinazoline derivatives in the development of new antimicrobial agents (Gupta & Chaudhary, 2012). Additionally, a series of 4-anilinoquinolines and 4-anilinoquinazolines, including 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, have been identified as novel inhibitors of Mycobacterium tuberculosis, showcasing the significant potential of these compounds in treating tuberculosis (Asquith et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione involves the reaction of 2-amino-5-methoxybenzoic acid with 4-methoxybenzaldehyde to form 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-one, which is then converted to the desired product through a thionation reaction.", "Starting Materials": [ "2-amino-5-methoxybenzoic acid", "4-methoxybenzaldehyde", "thionating agent (e.g. Lawesson's reagent)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Condensation reaction between 2-amino-5-methoxybenzoic acid and 4-methoxybenzaldehyde in the presence of a condensing agent (e.g. EDCI/HOBt) and a base (e.g. DIPEA) in a suitable solvent (e.g. DMF) to form 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-one.", "Step 2: Thionation reaction of 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-one with a thionating agent (e.g. Lawesson's reagent) in a suitable solvent (e.g. dichloromethane) to form 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione.", "Step 3: Purification of the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
902579-11-7 |
Produktname |
6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione |
Molekularformel |
C18H19N3O3S |
Molekulargewicht |
357.43 |
IUPAC-Name |
6,7-dimethoxy-4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-22-12-6-4-11(5-7-12)10-19-17-13-8-15(23-2)16(24-3)9-14(13)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25) |
InChI-Schlüssel |
XPHHTOVJWNQCCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



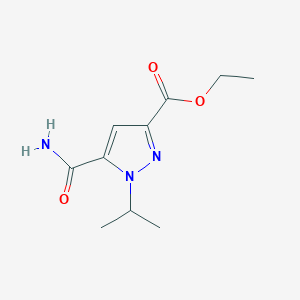

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2585103.png)
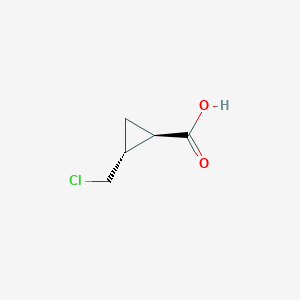
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2585105.png)
![2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2585107.png)
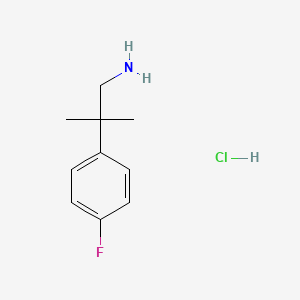
![2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585111.png)
